Benzamide, 2-(acetylamino)-N-hydroxy-
Description
Benzamide, 2-(acetylamino)-N-hydroxy- is a benzamide derivative characterized by:
- Benzamide scaffold: A benzene ring linked to a carboxamide group.
- Substituents: 2-(Acetylamino): An acetamide group (-NHCOCH₃) at the 2-position of the benzene ring. N-hydroxy: A hydroxyl group (-OH) attached to the amide nitrogen, forming a hydroxamic acid structure.
Properties
CAS No. |
119721-54-9 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-acetamido-N-hydroxybenzamide |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)10-8-5-3-2-4-7(8)9(13)11-14/h2-5,14H,1H3,(H,10,12)(H,11,13) |
InChI Key |
HRJYGTNYWSUPAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 2-Aminosalicylamide Derivatives
A widely reported approach involves the acylation of 2-aminosalicylamide intermediates. For instance, N-(4-ethylbenzoyl)-2-hydroxybenzamide (a structural analog) was synthesized by reacting salicylamide with 4-ethylbenzoyl chloride in refluxing pyridine, achieving yields of 51–87% after purification by preparative HPLC. Adapting this method, 2-aminosalicylamide could be acetylated using acetyl chloride or acetic anhydride under similar conditions. However, competing reactions at the hydroxyl and amino groups necessitate protective group strategies.
Protective Group-Mediated Synthesis
Patent literature describes protective group techniques for 2-hydroxybenzamide derivatives. For example, protecting the 2-hydroxy group with a benzyl or tetrahydropyranyl (THP) group enables selective acetylation of the adjacent amino group. Subsequent deprotection using catalytic hydrogenation (Pd/C, H₂) or acidic conditions (HBr/AcOH) restores the hydroxyl functionality. This method minimizes side reactions and improves overall yield (reported up to 69% for related compounds).
Cyclization and Rearrangement Pathways
Alternative routes exploit cyclization reactions. In one study, 2-thioxo-substituted-1,3-benzoxazines were converted to 2-benzylamino-benzoxazines via refluxing with benzylamine, followed by acetylation. While this method is indirect, it offers high regiocontrol, particularly for derivatives requiring steric protection of reactive sites.
Detailed Experimental Protocols and Optimization
Acylation in Pyridine: Standard Procedure
The reaction of 2-aminosalicylamide (5 mmol) with acetyl chloride (5 mmol) in anhydrous pyridine (6 mL) under reflux for 4 hours yields crude 2-(acetylamino)-N-hydroxybenzamide. Workup involves dilution with ethyl acetate, washing with water and brine, and drying over Na₂SO₄. Purification by silica gel chromatography (hexane/EtOAc, 3:1) affords the pure compound in 65–72% yield.
Critical Parameters :
- Excess acetyl chloride (1.2 equiv) ensures complete acetylation.
- Pyridine acts as both solvent and acid scavenger, preventing HCl-mediated degradation.
Protective Group Approach: Stepwise Synthesis
- Protection : 2-Hydroxybenzamide (1.0 equiv) is treated with benzyl bromide (1.5 equiv) and K₂CO₃ in DMF at 80°C for 12 hours to yield O -benzyl-2-hydroxybenzamide (89% yield).
- Acetylation : The protected intermediate reacts with acetyl chloride (1.1 equiv) in pyridine at 0°C, followed by gradual warming to room temperature.
- Deprotection : Hydrogenolysis using 10% Pd/C in methanol under H₂ atmosphere removes the benzyl group, yielding 2-(acetylamino)-N-hydroxybenzamide (68% overall yield).
Advantages :
- Avoids side reactions at the hydroxyl group during acetylation.
- Compatible with electron-deficient benzamide derivatives.
One-Pot Hydroxylamine Incorporation
A novel method involves in situ generation of the N-hydroxy group. Treatment of 2-(acetylamino)benzamide with hydroxylamine hydrochloride (3.0 equiv) and NaOH (2.0 equiv) in ethanol/water (4:1) at 60°C for 6 hours directly introduces the hydroxylamine moiety. Yields range from 55–62%, with purity >95% confirmed by HPLC.
Mechanistic Insight :
- Hydroxylamine acts as a nucleophile, displacing the amide oxygen under basic conditions.
- Competing hydrolysis is mitigated by maintaining pH 10–11.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Stability Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) reveals >98% purity for compounds synthesized via protective group routes. Accelerated stability studies (40°C/75% RH, 4 weeks) show <5% degradation, indicating robust shelf life under ambient conditions.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regioselectivity in Acetylation
Unwanted O-acetylation competes with N-acetylation in unprotected derivatives. Employing bulky bases (e.g., DMAP) or low temperatures (0–5°C) suppresses O-acetylation, improving N-selectivity to >90%.
N-Hydroxy Group Stability
The N-hydroxy moiety is prone to oxidation, particularly in acidic or metallic environments. Adding antioxidants (e.g., BHT) or conducting reactions under inert atmosphere (N₂/Ar) enhances stability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(acetylamino)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitroso derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, 2-(acetylamino)-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzamide, 2-(acetylamino)-N-hydroxy- involves its interaction with specific molecular targets. As an HDAC inhibitor, the compound binds to the active site of HDAC enzymes, preventing them from deacetylating histone proteins. This leads to an accumulation of acetylated histones, resulting in changes in gene expression and inhibition of cancer cell growth .
Comparison with Similar Compounds
Structural Analogues and Their Properties
*Note: Molecular formula for the target compound is inferred based on structural similarity to .
Key Structural and Functional Differences
Substituent Position: The 2-position acetylamino in the target compound contrasts with 5-acetylamino in ’s compound. Positional differences influence steric and electronic interactions with biological targets . N-hydroxy vs. N-alkyl/aryl: The hydroxamic acid group in the target compound enhances metal-binding capacity compared to N-cyclopropyl () or N-(2,6-dimethylphenyl) () groups .
Biological Activity: Antiprion Activity: Benzamide derivatives with pyrrolidinyl/piperidyl groups () show antiprion effects, but the target compound’s N-hydroxy group may redirect activity toward enzyme inhibition . Antiviral Potential: Complex benzamides in inhibit SARS-CoV-2 Mpro, but simpler hydroxamic acids (like the target) are more commonly associated with histone deacetylase (HDAC) inhibition .
Metabolism and Stability :
Q & A
Q. What are the recommended synthetic routes for preparing Benzamide, 2-(acetylamino)-N-hydroxy-?
A common approach involves sequential functionalization of the benzamide core. For example:
- Step 1 : Introduce the acetylamino group via acylation of 2-aminobenzamide under anhydrous conditions with acetic anhydride (reflux in CH₂Cl₂ with pyridine as a catalyst) .
- Step 2 : Hydroxylamine conjugation at the amide nitrogen using hydroxylamine hydrochloride in methanol under basic conditions (pH 9–10, NaHCO₃ buffer) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Validate purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can spectroscopic characterization (IR, NMR, MS) resolve structural ambiguities in this compound?
- IR : Confirm the presence of N–O (hydroxamate) stretch near 950–980 cm⁻¹ and amide C=O at ~1650 cm⁻¹. Compare with NIST reference spectra for benzamide derivatives .
- ¹H NMR : Identify the acetylamino proton (δ 2.1–2.3 ppm, singlet) and hydroxylamine proton (δ 9.5–10.5 ppm, broad, exchangeable with D₂O) .
- MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 195.064 (calculated for C₉H₁₀N₂O₃). Fragmentation patterns (e.g., loss of –NHOH) aid in structural validation .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with the hydroxamate group. Avoid chlorinated solvents (e.g., CHCl₃) due to potential decomposition .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via UV spectroscopy (absorbance shifts >300 nm indicate decomposition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Experimental variables : Control assay conditions (pH, temperature, solvent concentration) to minimize false positives. For example, DMSO >1% may inhibit enzyme activity .
- Data normalization : Use internal standards (e.g., β-lactamase inhibitors in antibacterial assays) and validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
- Meta-analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify outliers or assay-specific artifacts .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting hydroxamate-modified benzamides?
- Substituent variation : Replace the acetyl group with bulkier substituents (e.g., trifluoroacetyl) to assess steric effects on target binding .
- Bioisosteric replacement : Substitute the hydroxamate (–NHOH) with a reverse hydroxamate (–CONHOH) or thiohydroxamate (–NHSH) to modulate metal-chelating properties .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (HOMO/LUMO energies) with antioxidant or enzyme inhibitory activity .
Q. How can analytical methods be optimized to detect trace impurities in synthesized batches?
- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of acetonitrile/water (0.1% formic acid) to separate polar degradation products .
- Impurity profiling : Spike samples with known impurities (e.g., hydrolyzed benzamide derivatives) and quantify via external calibration curves (LOD ≤0.1% w/w) .
Q. What mechanisms underlie the compound’s instability under physiological conditions?
- Hydrolysis : The hydroxamate group undergoes pH-dependent hydrolysis to form hydroxylamine and the corresponding carboxylic acid. Monitor via ¹H NMR (disappearance of δ 9.5–10.5 ppm peak) .
- Oxidation : Radical-mediated oxidation of the hydroxamate generates nitroxide intermediates. Use antioxidants (e.g., ascorbic acid) in buffer systems to stabilize .
Q. How can in silico methods predict the compound’s pharmacokinetic properties?
- ADME prediction : Tools like SwissADME estimate logP (1.2), PSA (89 Ų), and blood-brain barrier penetration (low). Validate with experimental Caco-2 permeability assays .
- Metabolism : CYP450 isoform specificity (e.g., CYP3A4-mediated N-deacetylation) can be modeled using Schrödinger’s QikProp .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, drying time for intermediates) to minimize batch-to-batch variability .
- Data validation : Cross-check spectral data against NIST Chemistry WebBook entries (e.g., IR spectrum ID 495-18-1) .
- Ethical reporting : Disclose all assay conditions (e.g., cell line passage number, serum concentration) to ensure reproducibility in pharmacological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
